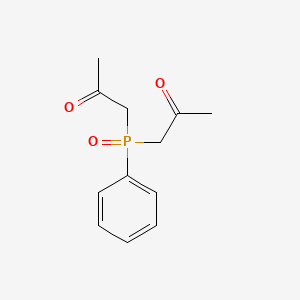
1,1'-(Phenylphosphoryl)di(propan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylphosphoryl)di(propan-2-one) is an organic compound characterized by the presence of a phenyl group attached to a phosphoryl group, which is further connected to two propan-2-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the propan-2-one moieties.
Phenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoryl group.
Phenylacetone: Similar in having a phenyl group attached to a carbonyl group but lacks the phosphoryl group.
Uniqueness
1,1’-(Phenylphosphoryl)di(propan-2-one) is unique due to the presence of both a phenyl group and a phosphoryl group, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various research and industrial applications.
Properties
CAS No. |
37506-13-1 |
|---|---|
Molecular Formula |
C12H15O3P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one |
InChI |
InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
CXWZJWQGWUJAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


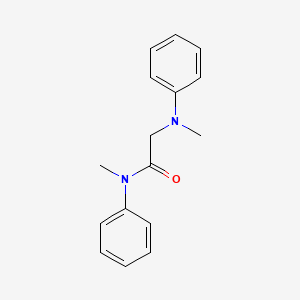

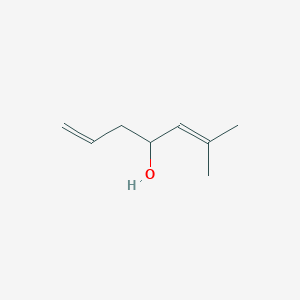
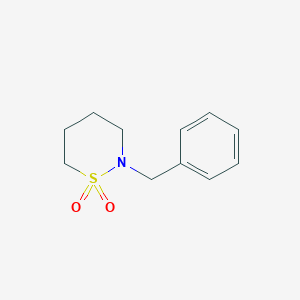
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
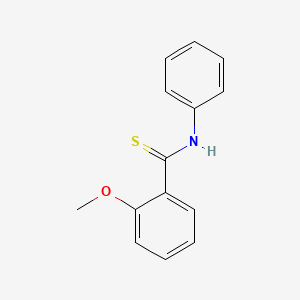

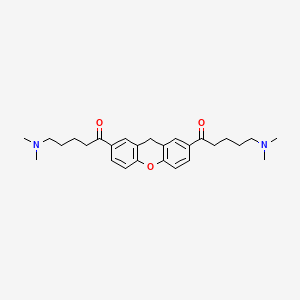
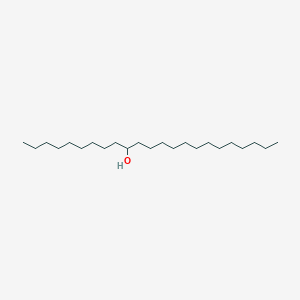
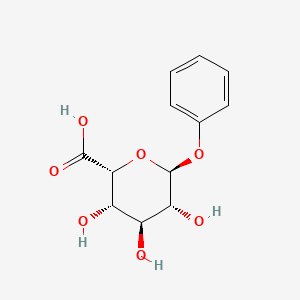

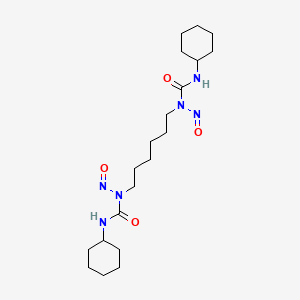
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
